L-alpha-Hydroxyglutaric acid ZINC salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-alpha-Hydroxyglutaric acid ZINC salt typically involves the reaction of L-alpha-Hydroxyglutaric acid with a zinc-containing reagent under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 2-8°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-alpha-Hydroxyglutaric acid ZINC salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
L-alpha-Hydroxyglutaric acid ZINC salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis and analytical procedures.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including its effects on metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of L-alpha-Hydroxyglutaric acid ZINC salt involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability and activity in biological systems. This interaction can influence various metabolic processes and enzyme functions .
Comparison with Similar Compounds
Similar Compounds
L-alpha-Hydroxyglutaric Acid (sodium salt): An alpha hydroxy acid with similar chemical properties but different metal ion association.
D-2-Hydroxyglutaric Acid: A stereoisomer with distinct biological roles and implications.
Properties
CAS No. |
103404-91-7 |
---|---|
Molecular Formula |
C5H8O5Zn |
Molecular Weight |
213.5 g/mol |
IUPAC Name |
(2S)-2-hydroxypentanedioic acid;zinc |
InChI |
InChI=1S/C5H8O5.Zn/c6-3(5(9)10)1-2-4(7)8;/h3,6H,1-2H2,(H,7,8)(H,9,10);/t3-;/m0./s1 |
InChI Key |
XHBZQOHNOLGOES-DFWYDOINSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)O.[Zn] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)O.[Zn] |
Origin of Product |
United States |
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